AH 7921 Hydrochloride
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Overview
Description
AH 7921 Hydrochloride is a synthetic organic compound It is characterized by the presence of a dichlorobenzamide group attached to a cyclohexyldimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AH 7921 Hydrochloride typically involves the following steps:
Formation of 3,4-Dichlorobenzamide: This can be achieved by reacting 3,4-dichlorobenzoic acid with ammonia or an amine under suitable conditions.
Attachment of the Benzamide Group: The 3,4-dichlorobenzamide is then reacted with cyclohexyldimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
AH 7921 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichlorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which AH 7921 Hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
AH 7921 Hydrochloride is unique due to its specific structural features, including the dichlorobenzamide group and the cyclohexyldimethylamine moiety. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H23Cl3N2O |
---|---|
Molecular Weight |
365.7 g/mol |
IUPAC Name |
3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C16H22Cl2N2O.ClH/c1-20(2)16(8-4-3-5-9-16)11-19-15(21)12-6-7-13(17)14(18)10-12;/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,21);1H |
InChI Key |
GYMKEMDHKUDSBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
Synonyms |
1-(3,4-dichlorobenzamidomethyl)cyclohexyldimethylamine 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methylbenzamide AH 7921 AH 7921 hydrochloride |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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